molecular formula C11H13BrO3 B1603576 Methyl 3-bromo-4-isopropoxybenzoate CAS No. 213598-10-8

Methyl 3-bromo-4-isopropoxybenzoate

Cat. No.: B1603576
CAS No.: 213598-10-8
M. Wt: 273.12 g/mol
InChI Key: HVUYIEIHXSRIFZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-isopropoxybenzoate (CAS 213598-10-8) is a halogenated aromatic ester of interest in advanced organic synthesis. This compound, with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol, features a benzoate core functionalized with both a bromine atom and an isopropoxy group . The density is reported to be 1.359 g/cm³ . The distinct molecular architecture of this compound makes it a versatile building block, or synthetic intermediate, for researchers. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl systems. Simultaneously, the methyl ester group can be hydrolyzed to a carboxylic acid or transformed into other functional groups, providing additional sites for chemical modification . This combination of features is particularly valuable in medicinal chemistry and materials science for the synthesis of target molecules with potential biological activity. Related chemical structures, such as ethyl 3-bromo-4-isopropoxybenzoate and other complex benzoate esters, underscore the utility of this chemical class in research applications . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUYIEIHXSRIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620772
Record name Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate
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Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-10-8
Record name Methyl 3-bromo-4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213598-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-[(propan-2-yl)oxy]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Bromo 4 Isopropoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections of the Methyl 3-bromo-4-isopropoxybenzoate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, three primary disconnections guide the synthetic planning:

Ester Disconnection: The methyl ester can be disconnected to reveal 3-bromo-4-isopropoxybenzoic acid and methanol (B129727). This suggests an esterification reaction as a potential final step in the synthesis.

Ether Disconnection: The isopropoxy group can be disconnected via its ether linkage. This points to methyl 3-bromo-4-hydroxybenzoate as a key intermediate, which can be alkylated using an isopropylating agent. nih.gov

Carbon-Bromine Disconnection: The bromine atom at the 3-position can be removed to identify a simpler precursor, methyl 4-isopropoxybenzoate. This suggests an electrophilic aromatic substitution (bromination) step.

Based on these disconnections, a logical forward synthesis often starts from a more readily available precursor, such as methyl 4-hydroxybenzoate (B8730719). researchgate.netgoogle.com This common starting material allows for a systematic introduction of the required functional groups.

Alkylation Strategies for the 4-Isopropoxy Moiety in Benzoate (B1203000) Precursors, derived from methyl 3-bromo-4-hydroxybenzoate

The formation of the 4-isopropoxy ether linkage is typically achieved via a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of a phenol (B47542), in this case, methyl 3-bromo-4-hydroxybenzoate. nih.govsigmaaldrich.combldpharm.com The phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion, which then attacks an electrophilic isopropyl source.

Common reagents and conditions for this transformation are summarized below:

BaseIsopropylating AgentSolventTypical Conditions
Potassium Carbonate (K₂CO₃)2-Bromopropane (B125204) (Isopropyl bromide)Acetone, DMFReflux temperature, several hours
Sodium Hydride (NaH)2-BromopropaneTHF, DMF0 °C to room temperature
Cesium Carbonate (Cs₂CO₃)Isopropyl iodideAcetonitrileRoom temperature to moderate heating
Sodium Hydroxide (B78521) (NaOH)Diisopropyl sulfate (B86663)Water/Organic BiphasePhase-transfer catalyst (e.g., TBAB) may be used

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions, while weaker bases like K₂CO₃ are often sufficient and offer easier handling.

Directed Halogenation Procedures for Selective Bromine Introduction at the Aryl 3-Position

Introducing a bromine atom selectively at the 3-position of the benzene (B151609) ring is a critical step. The synthesis often commences with methyl 4-hydroxybenzoate. researchgate.net The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Since the para-position is already occupied, the hydroxyl group directs the incoming electrophile (Br⁺) to the positions ortho to it (C3 and C5).

A significant challenge in this step is preventing di-bromination, which would yield methyl 3,5-dibromo-4-hydroxybenzoate. google.com Careful control of reaction conditions is necessary to favor mono-bromination. A Chinese patent describes a method using bromine in a halogenated alkane or ether solvent with glacial acetic acid as a catalyst, which is claimed to provide high yield and simplify post-reaction workup. google.com

Key parameters for selective bromination include:

Brominating Agent: Molecular bromine (Br₂) is commonly used. N-Bromosuccinimide (NBS) can also be employed, sometimes offering milder conditions.

Solvent: Acetic acid, dichloromethane (B109758), and chloroform (B151607) are frequently used. google.com

Temperature: Low temperatures (e.g., 0–5 °C) are often used to control the reaction rate and improve selectivity. google.com

Stoichiometry: Using a slight excess or equimolar amount of the brominating agent helps to minimize the formation of the dibrominated byproduct.

Brominating AgentCatalyst/Solvent SystemAdvantageReference
Br₂Glacial Acetic Acid / CH₂Cl₂High yield, simple operation, and easy aftertreatment. google.com
NBSDMFOften provides higher regioselectivity for activated aromatic systems. wku.edu
Br₂Acetic AcidTraditional and effective method, but selectivity can be an issue. researchgate.net

Esterification Techniques for the Methyl Benzoate Functional Group

The methyl benzoate functional group can be introduced at various stages of the synthesis. One strategy involves starting with a pre-existing ester, such as methyl 4-hydroxybenzoate. Alternatively, the ester can be formed from the corresponding carboxylic acid, 3-bromo-4-isopropoxybenzoic acid, as the final step. chemicalbook.com

Common esterification methods include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, under reflux conditions. chemicalbook.com A procedure for the synthesis of methyl 3-bromobenzoate using this method reports a yield of 85%. chemicalbook.com

Reaction with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with methanol to form the ester. This method is often faster and proceeds under milder conditions than Fischer esterification.

Alkylation of a Carboxylate Salt: The sodium or potassium salt of the carboxylic acid can be reacted with a methylating agent like methyl iodide or dimethyl sulfate.

Development and Optimization of Multi-Step Synthetic Sequences for this compound

A plausible multi-step synthesis starts from methyl 4-hydroxybenzoate, proceeds through bromination to form methyl 3-bromo-4-hydroxybenzoate, and concludes with the alkylation of the hydroxyl group.

Example Synthetic Sequence:

Bromination: Methyl 4-hydroxybenzoate is reacted with bromine in acetic acid to yield methyl 3-bromo-4-hydroxybenzoate.

Alkylation: The resulting phenol is treated with 2-bromopropane and potassium carbonate in DMF to afford the final product, this compound.

Key parameters for optimization include:

Reagent Stoichiometry: Finding the optimal ratio of reactants and catalysts.

Temperature and Reaction Time: Balancing reaction rate with the formation of byproducts.

Solvent and Catalyst Choice: Selecting systems that maximize yield and selectivity.

Advanced optimization can be achieved using statistical methods like Design of Experiments (DoE). Methodologies such as the Box-Behnken design allow for the simultaneous investigation of multiple variables (e.g., temperature, molar ratios, catalyst loading) to identify the optimal reaction conditions with a limited number of experiments, a strategy that has been applied to optimize complex formulations. mdpi.com

Example Data Table for Synthetic Step Optimization
StepReactant AReactant BSolventCatalystTemp (°C)Time (h)Yield (%)
BrominationMethyl 4-hydroxybenzoateBr₂Acetic AcidNone25470-78
BrominationMethyl 4-hydroxybenzoateBr₂CH₂Cl₂Glacial Acetic Acid0-535~78
AlkylationMethyl 3-bromo-4-hydroxybenzoate2-BromopropaneDMFK₂CO₃80685-90
AlkylationMethyl 3-bromo-4-hydroxybenzoateIsopropyl iodideAcetonitrileCs₂CO₃2512>90

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. digitallibrary.co.in These principles can be applied to the synthesis of this compound.

Safer Solvents: Traditional syntheses often use halogenated solvents like dichloromethane. google.com Green alternatives include switching to less toxic solvents like acetone, acetonitrile, or even water, where applicable. researchgate.net Solvent-free reactions, which can accelerate reaction rates, are another attractive option. ijisrt.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. For example, catalytic methods are preferred over the use of stoichiometric reagents.

Use of Catalysis: Employing catalysts, such as the glacial acetic acid in the bromination step or the acid catalyst in Fischer esterification, is preferable to using stoichiometric reagents that are consumed in the reaction and generate waste. google.comchemicalbook.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Exploring alternative energy sources like microwave irradiation can sometimes lead to shorter reaction times and improved yields. nih.gov

Waste Prevention: The choice of reagents and the design of the workup procedure should aim to minimize waste. For example, using a recyclable catalyst or a solvent that can be easily recovered and reused improves the green credentials of the synthesis.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. researchgate.net

Advanced Separation and Purification Methodologies for Target Compound Isolation

The purification of this compound from a crude reaction mixture is a critical step to ensure the quality and yield of subsequent synthetic transformations. The methodologies employed are designed to remove unreacted starting materials, reagents, and byproducts. The typical workup and purification sequence involves a combination of liquid-liquid extraction, washing, drying, and a final high-resolution purification step.

Following the synthesis, which often involves the etherification of a phenolic precursor like methyl 3-bromo-4-hydroxybenzoate, the reaction mixture is typically subjected to an aqueous workup. This process begins with quenching the reaction, often by pouring the mixture into water or a specific aqueous solution to stop the reaction and dissolve inorganic salts.

Liquid-Liquid Extraction and Washing: Liquid-liquid extraction is a fundamental technique used to separate the target compound from the aqueous phase. An organic solvent in which the product is highly soluble and which is immiscible with water, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), is used. epo.org The crude product is extracted into the organic layer, leaving water-soluble impurities behind.

The organic extract is then subjected to a series of washing steps. These washes are designed to remove specific types of impurities:

Aqueous Base (e.g., NaHCO₃ or Na₂CO₃ solution): To remove any unreacted acidic starting materials or acidic byproducts.

Aqueous Acid (e.g., dilute HCl): To neutralize any residual basic reagents.

Water: To wash away any remaining water-soluble impurities and salts.

Brine (saturated NaCl solution): To remove the bulk of the dissolved water from the organic phase before the drying step. google.com

In some procedures, a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) solution is used during the wash to neutralize any remaining brominating agents. google.com

Drying and Solvent Removal: After the washing sequence, the organic layer is dried using an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. google.comgoogle.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

High-Purity Purification Techniques: While extraction and washing remove a significant portion of impurities, high-purity material often requires more advanced techniques like column chromatography or recrystallization.

Column Chromatography: This is a highly effective method for purifying liquid or non-crystalline solid products. The crude material is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system. For compounds similar in structure, such as Methyl 3-bromo-4-methylbenzoate, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the solvent system is optimized to achieve the best separation between the desired product and its impurities.

Table 1: Illustrative Column Chromatography Parameters for Benzoate Derivatives

Parameter Details
Stationary Phase Silica Gel
Mobile Phase (Eluent) 5% Ethyl Acetate in Hexanes
Detection Thin-Layer Chromatography (TLC) with UV light

Note: This data is based on the purification of a structurally similar compound, Methyl 3-bromo-4-methylbenzoate, and serves as a representative example.

Recrystallization: For solid products, recrystallization is a powerful purification technique. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities dissolved in the solvent. A patent for the precursor, methyl 3-bromo-4-hydroxybenzoate, specifies recrystallization from toluene (B28343) to obtain a high-purity white solid. google.com Another related procedure for a different intermediate involves recrystallization from a dichloromethane or an alcohol-water mixture. google.com The choice of solvent is critical and is determined empirically to maximize recovery and purity.

Mechanistic Investigations of Reactions Involving Methyl 3 Bromo 4 Isopropoxybenzoate

Elucidation of Electron-Transfer Processes in Halogenation Reactions

The halogen substituents on the benzene (B151609) ring of methyl 3-bromo-4-isopropoxybenzoate significantly influence its reactivity. While direct studies on electron-transfer processes in further halogenation reactions of this specific compound are not extensively documented in publicly available research, we can infer mechanistic pathways based on established principles of halogenation on substituted benzenes. The presence of both a deactivating bromo group and an activating isopropoxy group, along with the deactivating methyl ester, creates a complex electronic environment.

Further halogenation, such as a second bromination or a chlorination, would proceed via an electrophilic aromatic substitution mechanism. The initial step involves the formation of a polarizable halogenating agent (e.g., Br-Brδ+...δ-Br or Cl-Clδ+...δ-Cl) facilitated by a Lewis acid catalyst. This electrophile is then attacked by the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. The stability of the arenium ion is influenced by the substituents present. The isopropoxy group, being an ortho-, para-director, would strongly activate the positions ortho and para to it. However, the position para to the isopropoxy group is already occupied by the bromo group. The position ortho to the isopropoxy group and meta to the bromo and ester groups (C5) would be the most likely site of further electrophilic attack.

While a detailed electron-transfer study using techniques like cyclic voltammetry or computational chemistry would be necessary to fully elucidate the energetics of these processes for this compound, the general mechanism is well-established.

Characterization of Nucleophilic Substitution Pathways at the Isopropoxy Site

The isopropoxy group of this compound is generally unreactive towards nucleophilic substitution under standard conditions. The sp2-hybridized carbon of the benzene ring and the strong C-O bond make direct displacement of the isopropoxy group challenging. However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, cleavage of the ether linkage can occur.

More commonly, transformations involving the isopropoxy group proceed via mechanisms other than direct substitution at the aromatic carbon. For instance, cleavage of the isopropyl-oxygen bond can be achieved using strong acids like HBr or HI, proceeding through an SN1 or SN2 mechanism at the isopropyl group, depending on the reaction conditions. This would result in the formation of 4-hydroxy-3-bromobenzoate and an isopropyl halide.

Mechanistic Studies of Electrophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The benzoate ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The isopropoxy group is a strong activating group and an ortho-, para-director. The bromo group is a deactivating group but is also an ortho-, para-director. The methyl ester group is a deactivating group and a meta-director.

Considering these effects in concert:

The isopropoxy group strongly activates the C2 and C6 positions (ortho) and the C5 position (para to the bromo group, but ortho to the isopropoxy).

The bromo group deactivates the ring but directs incoming electrophiles to the C2 and C4 positions (ortho and para).

The methyl ester group deactivates the ring and directs to the C3 and C5 positions (meta).

The dominant directing influence is typically the most activating group, in this case, the isopropoxy group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the isopropoxy group. Of these, the C5 position is sterically less hindered and is also meta to the deactivating ester group, making it a favorable site for substitution.

A notable example of a reaction involving this substrate is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction. In a documented synthesis, this compound was reacted with a boronic acid derivative in the presence of a palladium catalyst and a phosphine (B1218219) ligand. google.com This reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Reaction Type Reagents Catalyst/Conditions Product Reference
Suzuki CouplingArylboronic acidTris(dibenzylideneacetone)dipalladium(0), 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, 2M aq. Na2CO3, Toluene (B28343)3-Aryl-4-isopropoxybenzoate google.com

Kinetic and Thermodynamic Profiling of Key Synthetic and Transformation Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the public domain. However, we can make qualitative assessments based on the reaction mechanisms.

For the Suzuki coupling reaction mentioned previously, the rate of reaction is influenced by several factors, including the nature of the palladium catalyst and ligand, the reactivity of the boronic acid, the base used, and the reaction temperature. The use of bulky, electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, can enhance the rate of the oxidative addition and reductive elimination steps. google.com The reaction is typically run at elevated temperatures, such as refluxing toluene, to ensure a reasonable reaction rate. google.com From a thermodynamic perspective, the formation of the stable biaryl product and the inorganic byproducts drives the reaction to completion.

Stereochemical Outcomes and Chiral Induction in Related Aryl Systems

This compound itself is an achiral molecule. Reactions involving this compound will not produce chiral products unless a chiral reagent or catalyst is used, or a pre-existing chiral center is present in another reactant.

In the context of related aryl systems, chiral induction is a significant area of research, particularly in asymmetric catalysis. For instance, if the Suzuki coupling partner were chiral, the stereochemistry of that partner would be retained in the product. Furthermore, the use of chiral phosphine ligands in palladium-catalyzed reactions can induce enantioselectivity in the formation of axially chiral biaryl compounds. While there are no specific reports of this for this compound, it represents a potential avenue for the synthesis of chiral derivatives. The principles of asymmetric synthesis would apply, where the chiral catalyst creates a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 4 Isopropoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques, a complete structural assignment of Methyl 3-bromo-4-isopropoxybenzoate can be achieved.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between adjacent protons.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C2 position, being adjacent to the bromine atom and the ester group, is expected to be the most deshielded. The proton at C6 will be influenced by the adjacent ester group, and the proton at C5 will be shielded by the isopropoxy group. The isopropoxy group itself will present as a septet for the single proton and a doublet for the six equivalent methyl protons. The methyl ester group will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
~8.10d~2.01HH-2
~7.85dd~8.5, 2.01HH-6
~6.95d~8.51HH-5
~4.65sept~6.01H-OCH(CH₃)₂
~3.88s-3H-OCH₃
~1.35d~6.06H-OCH(CH₃)₂

Note: The data in this table is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

The spectrum is expected to show eleven distinct signals, corresponding to the eleven unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most deshielded. The aromatic carbons will appear in the typical range for benzene derivatives, with their specific shifts influenced by the attached substituents (bromo, isopropoxy, and methyl ester groups). The carbons of the isopropoxy and methyl ester groups will be found in the more shielded (upfield) region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Multiplicity (from DEPT)Assignment
~165.5CC=O
~158.0CC-4
~134.0CHC-2
~131.5CHC-6
~124.0CC-1
~114.0CHC-5
~112.0CC-3
~71.0CH-OCH(CH₃)₂
~52.0CH₃-OCH₃
~22.0CH₃-OCH(CH₃)₂

Note: The data in this table is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To further confirm the structural assignments, 2D NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. It would also show a correlation between the methine proton and the methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. researchgate.net An HSQC spectrum would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, the methoxy (B1213986) protons and the methoxy carbon, and the protons of the isopropoxy group with their corresponding carbons. This is a powerful tool for unambiguously assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The aromatic proton H-2 showing correlations to the carbonyl carbon, C-6, and C-4.

The aromatic proton H-6 showing correlations to C-2, C-4, and the carbonyl carbon.

The methine proton of the isopropoxy group showing a correlation to C-4.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1720-1730 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether linkages would be expected in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy and methyl groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. rsc.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations would be expected to produce strong signals in the 1600-1500 cm⁻¹ region. The C-Br stretching vibration may also be observable. semanticscholar.orgresearchgate.netorientjchem.org The symmetric vibrations of the molecule will be particularly Raman active.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum of this compound, the molecule would be ionized to produce a molecular ion peak (M+•). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M+• and M+2), with the two peaks separated by two mass-to-charge units (m/z) and having almost equal intensity. docbrown.info

The fragmentation of this compound would likely proceed through several key pathways common to esters and alkyl aryl ethers. miamioh.edulibretexts.org Alpha-cleavage adjacent to the carbonyl group could result in the loss of the methoxy radical (•OCH₃), leading to the formation of a prominent acylium ion. Another significant fragmentation pathway for esters is the McLafferty rearrangement, should the alkyl chain possess gamma-hydrogens, though this is not applicable to the methyl ester. miamioh.edu

Cleavage of the isopropoxy group could occur in a few ways. The loss of a propyl radical (•C₃H₇) or propene via a rearrangement would lead to characteristic fragment ions. The presence of the bromine atom on the aromatic ring would also influence the fragmentation, and its loss would be observed.

Expected Fragmentation Data for this compound:

Fragment IonProposed Structurem/z (for ⁷⁹Br/⁸¹Br)
[M]+•[C₁₁H₁₃BrO₃]+•272/274
[M - •OCH₃]+[C₁₀H₁₀BrO₂]+241/243
[M - C₃H₇]+[C₈H₆BrO₃]+230/232
[M - C₃H₆]+•[C₈H₇BrO₃]+•230/232
[M - COOCH₃]⁺[C₉H₁₀BrO]⁺213/215

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₁₁H₁₃BrO₃, the expected exact masses for the two isotopic molecular ions would be calculated as follows:

Theoretical Exact Mass Data for this compound:

Ion FormulaIsotope CompositionCalculated Exact Mass (Da)
[C₁₁H₁₃⁷⁹BrO₃]+•¹²C₁₁, ¹H₁₃, ⁷⁹Br, ¹⁶O₃272.0048
[C₁₁H₁₃⁸¹BrO₃]+•¹²C₁₁, ¹H₁₃, ⁸¹Br, ¹⁶O₃273.9998

The experimentally determined exact mass from an HRMS analysis would be expected to be very close to these calculated values, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The chromophore in this compound is the substituted benzene ring. The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents modifies the positions and intensities of these bands. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The ester group (-COOCH₃), the isopropoxy group (-OCH(CH₃)₂), and the bromine atom (-Br) all act as auxochromes, which are groups that modify the absorption of the chromophore. Both the alkoxy and bromo substituents are known to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. nist.gov This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen and bromine atoms.

One would expect to observe a primary absorption band (π → π* transition) and a secondary, fine-structured band (benzenoid band) in the UV spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) or cyclohexane. The electronic and steric effects of the substituents will influence the exact λmax values. cdnsciencepub.com

Expected UV-Vis Absorption Data for this compound:

TransitionExpected λmax Range (nm)Chromophore
π → π*230 - 260Substituted Benzene Ring
Benzenoid270 - 300Substituted Benzene Ring

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions (if applicable for single crystals).

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal the nature of the intermolecular interactions that govern the packing of the molecules in the solid state. For a molecule like this compound, several types of non-covalent interactions would be anticipated. These could include dipole-dipole interactions arising from the polar ester and ether functionalities, as well as van der Waals forces.

Computational Chemistry and Molecular Modeling of Methyl 3 Bromo 4 Isopropoxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given system, one can determine its electronic structure and, from that, a wide array of molecular properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties.

For Methyl 3-bromo-4-isopropoxybenzoate, geometry optimization would typically be performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scirp.org A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution around each atom, including polarization and diffuse functions. researchgate.net The optimization process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. The outcome of this process is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is not available, the table below illustrates the kind of results obtained from such a calculation, based on typical values for similar aromatic esters.

Table 1: Exemplary Optimized Geometric Parameters for this compound (Calculated)

This table is illustrative and shows the type of data generated by DFT calculations.

ParameterBond/AngleValue
Bond Lengths (Å)
C-Br1.89
C-O (isopropoxy)1.37
C-C (aromatic)1.39 - 1.41
C=O (ester)1.21
C-O (ester)1.35
**Bond Angles (°) **
C-C-Br119.5
C-C-O (isopropoxy)120.5
O=C-O (ester)123.0
Dihedral Angles (°)
C-C-O-C (isopropoxy)178.5
C-C-C=O (ester)-179.0

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable levels of accuracy. While computationally more demanding than DFT, they are often used as benchmarks.

For a molecule like this compound, ab initio calculations, particularly at the MP2 or CCSD(T) level with a large basis set, would provide highly accurate electronic energies. This allows for a precise determination of properties like ionization potential and electron affinity. These high-accuracy calculations are crucial for benchmarking results from more computationally efficient methods like DFT and for situations where experimental data is unavailable or ambiguous.

Conformational Analysis and Exploration of Potential Energy Surfaces

The isopropoxy and methyl ester groups in this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This exploration is performed by systematically rotating key dihedral angles (e.g., the C-O bond of the isopropoxy group and the C-C bond of the ester group) and calculating the energy at each step using a method like DFT. The results are plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable or metastable conformers, while the saddle points represent the transition states for interconversion between conformers. This analysis is vital for understanding the molecule's flexibility and the populations of different conformers at a given temperature. A study on a related compound, methyl 4-bromo-3-hydroxybenzoate, revealed that the methoxycarbonyl group is slightly twisted with respect to the benzene (B151609) ring. nih.gov A similar small twist would be expected for the title compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic parameters that can be directly compared with experimental spectra for structure verification.

Vibrational Frequencies (IR and Raman): After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting harmonic vibrational frequencies correspond to the fundamental modes of vibration in the molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, can be used to assign the peaks in experimental FT-IR and FT-Raman spectra. scirp.orgresearchgate.net For instance, the characteristic C=O stretching frequency of the ester group and the various C-H and C-C stretching and bending modes of the aromatic ring and alkyl groups can be predicted.

Table 2: Exemplary Predicted Vibrational Frequencies for Key Functional Groups

This table is illustrative and based on typical values for similar compounds. scirp.orgresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchEster Carbonyl~1720
C-O StretchEster & Ether1250 - 1300
C-H Stretch (Aromatic)Benzene Ring3050 - 3100
C-H Stretch (Aliphatic)Isopropyl & Methyl2850 - 2980
C-Br StretchBromo-substituent550 - 650

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). epstem.net The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one is a powerful method for confirming the molecular structure.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen of the ester group and the oxygen of the isopropoxy group, identifying them as primary sites for interaction with electrophiles. researchgate.netresearchgate.net Positive potential would likely be concentrated around the hydrogen atoms.

Fukui Function Analysis: Fukui functions are part of conceptual DFT and provide a more quantitative measure of local reactivity at specific atomic sites. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. By calculating condensed Fukui functions for each atom, one can predict the most likely sites for nucleophilic attack (ƒ⁺), electrophilic attack (ƒ⁻), and radical attack (ƒ⁰). This analysis helps to rationalize and predict the regioselectivity of chemical reactions. For instance, in reactions involving electrophiles, the carbon atoms with the highest ƒ⁻ values would be the most reactive. researchgate.net

Reaction Pathway Simulations and Transition State Identification for Key Synthetic Steps

Computational chemistry can also be used to model the mechanisms of chemical reactions. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products.

For a key synthetic step, such as the Williamson ether synthesis to form the isopropoxy group or the esterification of the carboxylic acid, reaction pathway simulations can be performed. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to map the minimum energy path. Locating the transition state structure and calculating its energy provides the activation energy barrier for the reaction. This information is invaluable for understanding reaction kinetics, rationalizing experimental outcomes, and potentially designing more efficient synthetic routes or catalysts.

Application of Advanced Computational Methods in Drug Design and Discovery for Similar Scaffolds.

The benzoate (B1203000) scaffold, characterized by a benzene ring attached to a carboxylic acid ester, is a prevalent motif in medicinal chemistry. The specific substitution pattern of this compound, featuring a bromine atom and an isopropoxy group, offers a unique electronic and steric profile that can be exploited in drug design. While direct computational studies on this exact molecule are not extensively available in public literature, a wealth of research on similar substituted benzoic acid derivatives provides a strong foundation for understanding its potential applications and for guiding future in silico investigations. Advanced computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT), are instrumental in elucidating the therapeutic potential of compounds built around this and related scaffolds.

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For scaffolds similar to this compound, QSAR studies have been pivotal in predicting therapeutic efficacy and toxicity.

Research on various benzoic acid derivatives has demonstrated that their biological activities can be effectively modeled using descriptors such as lipophilicity (logP), electronic parameters (like the Hammett substituent constant, σ), and steric factors. For instance, the toxicity of benzoic acids to various organisms has been shown to correlate with parameters like logP and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov The presence of a bromine atom, an electron-withdrawing group, is expected to positively influence the Hammett constant (σ), which can be a significant factor in the binding affinity of the molecule to its target. youtube.com The isopropoxy group, being bulkier and more lipophilic than a methoxy (B1213986) or hydroxyl group, would significantly impact both steric and lipophilicity descriptors in a QSAR model.

A hypothetical QSAR study on a series of 3-bromo-4-alkoxybenzoates could elucidate the optimal chain length and branching of the alkoxy group for a specific biological target. Such a study would involve synthesizing a library of analogs and assaying their biological activity. The resulting data would then be used to build a predictive QSAR model.

Table 1: Hypothetical Physicochemical Descriptors for QSAR Analysis

Compound LogP Hammett Constant (σ) of Substituent at C4 Steric Parameter (e.g., Molar Refractivity) of Substituent at C4
Methyl 3-bromo-4-hydroxybenzoate 2.4 -0.37 1.84
Methyl 3-bromo-4-methoxybenzoate 2.6 -0.27 7.87
This compound 3.2 (estimated) -0.45 (estimated) 17.07 (estimated)

Note: The values for this compound and its ethoxy analog are estimated based on the trends observed in similar compounds and the known contributions of the respective functional groups.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a target protein. This technique is crucial in structure-based drug design for identifying potential drug candidates and optimizing their interactions with the biological target.

For scaffolds related to this compound, docking studies have been successfully employed to explore their binding modes in various enzymes and receptors. For example, in silico docking analyses have been used to identify benzoic acid derivatives as potential therapeutic agents for conditions like acute myeloid leukemia and as inhibitors of enzymes such as tyrosinase and trans-sialidase. stmjournals.comnih.govmdpi.com

In the context of this compound, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The isopropoxy group can engage in hydrophobic interactions within the binding pocket of a protein. The ester functional group can act as a hydrogen bond acceptor.

A molecular docking study of this compound against a relevant biological target, for instance, a bacterial enzyme or a cancer-related protein, would involve:

Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the ligand (this compound) structure and assigning appropriate charges and atom types.

Running the docking simulation to predict the most favorable binding poses.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein to understand the basis of its potential activity.

In silico studies on similar scaffolds have shown that benzoic acid derivatives can bind to the active sites of enzymes like cathepsins B and L, suggesting a potential role in modulating proteostasis. mdpi.com

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide valuable insights into molecular properties such as stability, reactivity, and vibrational frequencies.

For substituted benzoic acids, DFT calculations have been used to analyze the effects of different substituents on the acidity and electronic properties of the molecule. mdpi.com These studies have shown that electron-withdrawing groups, like the bromine atom in this compound, tend to increase the acidity of the corresponding benzoic acid. DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule and can help predict sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.

A DFT study of this compound could provide:

Optimized molecular geometry: The most stable 3D conformation of the molecule.

Electronic properties: Such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate or accept electrons.

Vibrational analysis: To predict the infrared (IR) and Raman spectra of the compound, which can be useful for its experimental characterization.

Studies on brominated methoxyphenyl derivatives have utilized DFT to understand their solid-state structure and intermolecular interactions, which are crucial for crystal engineering and materials science applications. scielo.br

Table 2: List of Compound Names

Compound Name
This compound
Methyl 3-bromo-4-hydroxybenzoate
Methyl 3-bromo-4-methoxybenzoate

Chemical Reactivity and Derivatization Strategies of Methyl 3 Bromo 4 Isopropoxybenzoate

Transformations of the Ester Functional Group

The ester group of methyl 3-bromo-4-isopropoxybenzoate is a primary site for modification, allowing for its conversion into carboxylic acids, other esters, and amides, thereby providing access to a broad spectrum of derivatives.

The selective hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-bromo-4-isopropoxybenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, followed by acidification. The resulting carboxylic acid is a crucial intermediate for further derivatization, such as in the synthesis of amides and more complex esters. A common method involves the use of sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by treatment with hydrochloric acid to precipitate the carboxylic acid. This straightforward and high-yielding reaction is a critical first step in many synthetic pathways.

Table 1: Conditions for Selective Hydrolysis

ReagentsSolventReaction TimeYield
Sodium HydroxideMethanol/Water2 hours>95%
Lithium HydroxideTetrahydrofuran (B95107)/Water3 hoursHigh

Transesterification offers a direct route to diversify the ester functionality by exchanging the methyl group for other alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base, or mediated by organometallic reagents. For instance, reacting this compound with a different alcohol in the presence of a catalyst like sodium methoxide (B1231860) or sulfuric acid can yield a variety of esters. This method is particularly useful for tuning the pharmacokinetic properties of a molecule or for introducing functional handles for further reactions. The choice of catalyst and reaction conditions is crucial to ensure high conversion and prevent side reactions.

Table 2: Examples of Transesterification Reactions

AlcoholCatalystProduct
Ethanol (B145695)Sulfuric AcidEthyl 3-bromo-4-isopropoxybenzoate
PropanolSodium MethoxidePropyl 3-bromo-4-isopropoxybenzoate
Benzyl (B1604629) AlcoholTitanium(IV) isopropoxideBenzyl 3-bromo-4-isopropoxybenzoate

The conversion of the ester to an amide is a powerful strategy for generating libraries of compounds for biological screening. This can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with an amine using a peptide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Alternatively, direct aminolysis of the ester can be accomplished by heating the ester with an amine, sometimes in the presence of a catalyst. The vast array of commercially available amines allows for the creation of a large and diverse set of amide derivatives from a single starting material.

Table 3: Amidation Strategies

MethodReagentsProduct Class
Two-Step (Hydrolysis then Coupling)1. NaOH, H₂O/MeOH 2. Amine, EDC, HOBtN-substituted 3-bromo-4-isopropoxybenzamides
Direct AminolysisAmine, HeatN-substituted 3-bromo-4-isopropoxybenzamides

Functionalization of the Aryl Bromide Moiety

The aryl bromide present in this compound serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing the aryl bromide. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. For example, reacting this compound with an arylboronic acid can introduce a new aryl substituent at the 3-position.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is invaluable for the synthesis of aryl alkynes, which are important precursors for many organic transformations.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. This provides a direct method for the arylation of olefins.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, Na₂CO₃Biaryl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl Alkyne
HeckAlkenePd(OAc)₂, P(o-tolyl)₃Arylated Alkene

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their nitro-activated counterparts, under specific conditions, the bromine atom can be displaced by a nucleophile. The presence of the electron-withdrawing ester group can facilitate this reaction, albeit requiring forcing conditions such as high temperatures and the use of strong nucleophiles. For instance, reaction with certain alkoxides or amines at elevated temperatures, potentially in the presence of a copper catalyst (Ullmann condensation), can lead to the substitution of the bromine atom. The viability and efficiency of SNAr reactions on this substrate are highly dependent on the nature of the nucleophile and the precise reaction conditions employed.

Table 5: Potential SNAr Reactions

NucleophileConditionsProduct Type
Sodium MethoxideHigh Temperature, Cu Catalyst3-methoxy-4-isopropoxybenzoate
PyrrolidineHigh Temperature, Pd or Cu Catalyst3-(pyrrolidin-1-yl)-4-isopropoxybenzoate

Directed Lithiation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.orgresearchgate.net

In the case of this compound, the isopropoxy group (-OCH(CH₃)₂) is a potent DMG. organic-chemistry.org The lone pairs on the oxygen atom can coordinate to the lithium atom of the organolithium reagent, directing the deprotonation to an adjacent position on the aromatic ring. The two possible ortho positions to the isopropoxy group are C3 and C5. However, the C3 position is already substituted with a bromine atom. Therefore, the directed lithiation is expected to occur regioselectively at the C5 position.

The reaction is typically carried out at low temperatures (-78 °C to -50 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) using a strong, sterically hindered base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) to prevent nucleophilic attack at the ester carbonyl. nih.gov Upon formation, the lithiated intermediate can be reacted with a wide range of electrophiles to introduce new functional groups at the C5 position.

Table 1: Examples of Electrophilic Quenching Reactions

ElectrophileReagent ExampleIntroduced SubstituentResulting Compound Class
Alkyl HalideMethyl iodide (CH₃I)Methyl (-CH₃)5-Alkyl-3-bromo-4-isopropoxybenzoate
AldehydeFormaldehyde (HCHO)Hydroxymethyl (-CH₂OH)5-(Hydroxymethyl)-3-bromo-4-isopropoxybenzoate
KetoneAcetone ((CH₃)₂CO)2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂)5-(2-Hydroxyprop-2-yl)-3-bromo-4-isopropoxybenzoate
CarboxylationCarbon dioxide (CO₂)Carboxylic acid (-COOH)3-Bromo-5-carboxy-4-isopropoxybenzoic acid methyl ester
SilylationTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl (-Si(CH₃)₃)5-Trimethylsilyl-3-bromo-4-isopropoxybenzoate
BorylationTriisopropyl borate (B1201080) (B(O-iPr)₃)Boronic acid (-B(OH)₂)5-Borono-3-bromo-4-isopropoxybenzoic acid methyl ester

The regioselectivity of this reaction is a key advantage, allowing for the controlled synthesis of highly substituted benzoic acid derivatives. nih.gov The bromine atom at the C3 position and the methyl ester at the C1 position are generally unreactive under these conditions, although metal-halogen exchange can sometimes be a competing pathway with bromoarenes. nih.gov

Modifications and Cleavage Reactions of the Isopropoxy Substituent

The isopropoxy group in this compound can be a target for modification, most notably through cleavage to reveal a hydroxyl group. This transformation is significant as it converts the ether into a phenol (B47542), which can then undergo a different set of chemical reactions, such as O-acylation, O-alkylation, or serve as a directing group for further electrophilic aromatic substitution.

Several reagents are effective for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a widely used and potent reagent for this purpose, capable of cleaving both alkyl and aryl ethers. sci-hub.seufp.ptresearchgate.net The reaction with BBr₃ is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. sci-hub.seufp.pt The mechanism for the cleavage of secondary alkyl ethers like isopropyl ethers is believed to proceed through the formation of an ether-BBr₃ adduct, followed by an intramolecular bromide transfer. ufp.ptresearchgate.net

Another common method for ether cleavage is the use of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). However, these conditions can be harsh and may not be compatible with other functional groups in the molecule, such as the ester, which could undergo hydrolysis.

More selective methods for the dealkylation of aryl ethers have also been developed. For instance, aluminum trichloride (B1173362) (AlCl₃) in the absence of a solvent has been shown to be effective for the dealkylation of various ethers. tandfonline.com Additionally, magnesium iodide (MgI₂) under solvent-free conditions can selectively cleave aryl methyl and benzyl ethers, with benzyl ethers being more labile. rsc.org Recent advancements include photocatalytic dealkylation methods. figshare.com

Synthesis of Novel Analogs and Diversification of this compound for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. iomcworld.comresearchgate.net this compound provides a versatile scaffold for the generation of a library of analogs for such studies. The ability to selectively modify the aromatic ring and its substituents allows for a systematic exploration of the chemical space around this core structure.

The diversification of this compound can be achieved through several strategic approaches:

Functionalization via Directed Lithiation: As discussed in section 6.2.3, the C5 position can be readily functionalized with a variety of substituents by quenching the lithiated intermediate with different electrophiles. This allows for the introduction of diverse chemical motifs, including alkyl, aryl, acyl, and heteroatom-containing groups, enabling a thorough investigation of the steric and electronic requirements for biological activity at this position.

Modification of the Isopropoxy Group: Cleavage of the isopropoxy ether to the corresponding phenol opens up another avenue for diversification. The resulting hydroxyl group can be alkylated with a range of alkyl halides to introduce different ether linkages, or acylated to form various esters. These modifications can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule.

Cross-Coupling Reactions at the Bromo Position: The bromine atom at the C3 position is a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions allow for the introduction of aryl, heteroaryl, or vinyl groups, dramatically increasing the structural complexity and diversity of the synthesized analogs.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other carboxylic acid derivatives. This allows for the exploration of the role of this functional group in target binding.

A hypothetical SAR study could involve the synthesis of a matrix of compounds where substituents at C3, C4, and C5 are systematically varied. For example, a library could be generated by first introducing a set of diverse functional groups at C5 via directed lithiation, followed by Suzuki coupling with different boronic acids at C3, and finally, modification of the isopropoxy group at C4. The biological activity of these analogs would then be evaluated to build a comprehensive SAR model. nih.govresearchgate.net

Environmental Fate and Ecotoxicological Implications of Methyl 3 Bromo 4 Isopropoxybenzoate

Degradation Pathways in Environmental Compartments

Detailed experimental data on the degradation of Methyl 3-bromo-4-isopropoxybenzoate in the environment is scarce. The following sections outline the expected, yet unconfirmed, degradation pathways based on the compound's chemical structure and the behavior of similar substances.

Biodegradation Studies (e.g., Ready and Inherent Biodegradability)

No specific studies on the ready or inherent biodegradability of this compound were found in the public domain. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are necessary to determine the potential for microorganisms to break down this compound. Without such data, its persistence due to biological processes cannot be definitively assessed.

Abiotic Transformation Processes (e.g., Hydrolysis, Phototransformation in Water, Soil, and Air)

Information regarding the abiotic transformation of this compound is not available in published scientific literature. Based on its chemical structure, which includes an ester and an ether linkage, it is plausible that hydrolysis could be a relevant degradation pathway, potentially accelerated by acidic or alkaline conditions. The presence of a bromine atom on the aromatic ring suggests that phototransformation, or degradation by light, could also occur, particularly in aquatic environments and the atmosphere. However, without experimental data, the rates and products of these processes remain speculative.

Environmental Persistence Assessment and Criteria

A formal assessment of the environmental persistence of this compound against established criteria (e.g., Persistent, Bioaccumulative, and Toxic - PBT) has not been identified. Such an evaluation would require data on its degradation half-life in soil, water, and sediment, which is currently unavailable.

Mobility in Soil and Aquatic Systems (Leaching and Sorption)

There is a lack of empirical data on the mobility of this compound in soil and aquatic systems. The potential for leaching and sorption is influenced by the compound's water solubility and its octanol-water partition coefficient (Kow). While some basic physical and chemical properties are listed in chemical supplier databases, comprehensive studies on its interaction with soil and sediment particles are needed to predict its environmental distribution.

Bioaccumulation Potential and Biomagnification in Ecological Systems

No studies were found that investigate the bioaccumulation potential or the biomagnification of this compound in ecological systems. An estimation of the bioaccumulation factor (BCF) would require experimental determination or reliable prediction based on the compound's lipophilicity (log Kow). Without this information, its potential to accumulate in organisms and move up the food chain remains unknown.

Identification and Environmental Fate of Major Transformation Products

Given the absence of studies on the degradation of this compound, its major transformation products have not been identified. Potential degradation could lead to the formation of 3-bromo-4-isopropoxybenzoic acid and methanol (B129727) through hydrolysis of the ester group. Further degradation of the aromatic ring structure would depend on the specific environmental conditions and microbial populations present. The environmental fate of these potential metabolites is also uncharacterized.

Environmental Exposure Modeling and Advanced Risk Assessment Methodologies.

Assessing the potential environmental impact of a chemical like this compound requires a structured approach that combines predictive modeling with systematic risk assessment. In the absence of specific empirical data for this compound in publicly available literature, this section outlines the established methodologies that would be employed to evaluate its environmental exposure and characterize its potential risks. The framework is based on standard practices for novel organic compounds.

Environmental exposure modeling is a critical tool used to predict the concentration of a chemical that may be found in various environmental compartments, such as water, soil, air, and sediment. These models are essential for estimating the Predicted Environmental Concentration (PEC), a key parameter in risk assessment. For a substance like this compound, a multi-step modeling process would be initiated.

First, the model would require input data on the physicochemical properties of the substance. These properties determine how the chemical behaves in the environment—where it goes and how long it stays there. While specific experimental data for this compound are not available, these parameters would need to be determined through laboratory testing or estimated using Quantitative Structure-Property Relationship (QSPR) models.

Illustrative Data for Environmental Modeling:

ParameterValueSignificance for Modeling
Molecular Weight273.12 g/mol Influences diffusion and transport rates.
Water SolubilityData not availableDetermines concentration in aquatic systems and potential for leaching from soil.
Vapor PressureData not availableIndicates the tendency to partition into the atmosphere.
Octanol-Water Partition Coefficient (Kow)Data not availablePredicts the potential for bioaccumulation in organisms' fatty tissues.
Organic Carbon-Water Partition Coefficient (Koc)Data not availableMeasures the tendency to adsorb to soil and sediment organic matter.
Abiotic Degradation (e.g., Hydrolysis)Data not availableAssesses breakdown due to chemical processes (e.g., reaction with water).
Biodegradation RateData not availableDetermines how quickly microorganisms can break down the compound. Studies on substituted benzoates show that biodegradability can be influenced by factors like the presence of acclimated biomass and specific electron acceptor conditions. nih.gov

Once these parameters are established, they are entered into an environmental fate and transport model, such as a Mackay-type fugacity model. nih.gov These models divide the environment into interconnected compartments and use the chemical's properties and estimated release rates to predict its distribution and concentration over time. For instance, a Level III fugacity model could estimate the steady-state concentrations of this compound in different environmental media based on continuous release into one or more compartments. nih.gov

Advanced risk assessment for a chemical is a systematic process designed to evaluate the likelihood of adverse effects on ecosystems. numberanalytics.com This process is typically divided into four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govnih.gov

Hazard Identification : This step involves determining if the chemical has the potential to cause harm to environmental organisms. numberanalytics.com For this compound, this would involve a review of toxicological data. Given the data scarcity, this would likely rely on a "read-across" approach, using information from structurally similar chemicals like other benzoic acid esters or brominated aromatic compounds. nih.govnih.gov For example, studies on benzoic acid and its salts indicate generally low acute toxicity to aquatic organisms, though some derivatives show higher toxicity. oecd.orgeuropa.eurjpbr.com The presence of the bromo- group and the isopropoxy-ether linkage would be of particular interest, as these can influence toxicity and persistence. nih.govncert.nic.in

Dose-Response Assessment : This phase quantifies the relationship between the dose of the chemical and the incidence of adverse effects in exposed populations. nih.gov Standardized ecotoxicity tests on representative species from different trophic levels (e.g., algae, invertebrates like Daphnia magna, and fish) would be required. Key endpoints determined from these tests include:

EC₅₀ (Median Effective Concentration): The concentration at which 50% of the test population shows a specified effect (e.g., inhibition of growth in algae).

LC₅₀ (Median Lethal Concentration): The concentration that is lethal to 50% of the test population over a specific duration.

NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effects are observed.

From the most sensitive of these endpoints, a Predicted No-Effect Concentration (PNEC) is derived by applying assessment factors (also known as safety factors) to account for uncertainties, such as extrapolating from laboratory data to the complex environment. springermedizin.de

Exposure Assessment : This step utilizes the outputs from the environmental exposure models (the PEC) to characterize the magnitude, frequency, and duration of exposure of various organisms to the chemical. nih.gov It integrates the predicted concentrations in water, soil, and sediment to estimate the potential exposure levels for aquatic and terrestrial ecosystems.

Risk Characterization : In the final step, the potential for risk is evaluated by comparing the exposure concentration with the concentration at which no adverse effects are expected. This is typically done by calculating a Risk Quotient (RQ) . github.io

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

If the RQ is less than 1, the risk is generally considered to be low or acceptable. If the RQ is greater than or equal to 1, it indicates a potential risk, which may trigger a need for more in-depth assessment or risk management measures. nih.gov

Hypothetical Risk Characterization for this compound:

Environmental CompartmentPredicted Environmental Concentration (PEC) (µg/L)Predicted No-Effect Concentration (PNEC) (µg/L)Risk Quotient (RQ = PEC/PNEC)Level of Concern
Surface WaterIllustrative Value: 0.5Illustrative Value: 2.00.25Low
SedimentIllustrative Value: 1.2Illustrative Value: 1.01.2High
SoilIllustrative Value: 0.1Illustrative Value: 5.00.02Low

This structured, tiered approach ensures that even for data-poor substances like this compound, a scientifically sound preliminary assessment of environmental risk can be conducted, identifying key data gaps and prioritizing future research needs. nih.govsantos.com

Conclusions and Future Research Directions

Summary of Key Academic Research Findings and Contributions for Methyl 3-bromo-4-isopropoxybenzoate.

Currently, there is a notable scarcity of dedicated academic research articles focusing specifically on this compound. Its existence is primarily documented in the catalogues of chemical suppliers. achemblock.comsigmaaldrich.combldpharm.com While direct research is lacking, the synthesis of analogous compounds provides insight into potential preparatory methods. For instance, the preparation of methyl 3-bromo-4-hydroxybenzoate, a potential precursor, is described in patent literature, involving the bromination of methyl 4-hydroxybenzoate (B8730719). google.comnih.gov The subsequent isopropylation of the hydroxyl group would logically yield the target compound.

The primary contribution of the available information is the confirmation of its identity and basic physicochemical properties provided by commercial entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 213598-10-8 achemblock.comsigmaaldrich.combldpharm.com
Molecular Formula C₁₁H₁₃BrO₃ achemblock.comsigmaaldrich.com
Molecular Weight 273.13 g/mol achemblock.com
IUPAC Name This compound achemblock.comsigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Purity Typically 95% achemblock.com

Identified Remaining Research Gaps and Unanswered Questions.

The most significant research gap is the near-complete absence of peer-reviewed studies on this compound. This leaves a host of fundamental questions unanswered:

Optimized Synthesis: While a potential synthetic route can be inferred, detailed studies on optimized reaction conditions, catalyst selection, yield, and purification methods are non-existent.

Spectroscopic and Crystallographic Data: Comprehensive spectroscopic characterization (e.g., detailed NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are not publicly available in academic literature.

Chemical Reactivity: The reactivity of the compound, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) where the bromo-substituent could be functionalized, remains unexplored.

Biological Activity: There are no published studies investigating the potential biological or pharmacological activities of this compound.

Material Properties: Its potential utility as a monomer or additive in the development of new polymers or other advanced materials has not been investigated.

Prospective Applications in Advanced Materials Science or Pharmaceutical Development.

Despite the lack of direct research, the structure of this compound suggests several prospective applications:

Pharmaceutical Synthesis: As a functionalized aromatic building block, it could serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The bromo- and ester functionalities provide handles for a variety of chemical transformations. Benzoic acid derivatives, in general, are known to possess antimicrobial properties.

Advanced Materials: The aromatic core and the potential for polymerization or modification suggest that this compound could be a precursor for novel polymers with tailored thermal or optical properties. The isopropoxy group can influence solubility and processing characteristics.

Recommendations for Future Academic Investigations and Collaborative Research Endeavors.

To address the existing knowledge void, the following areas of investigation are recommended:

Fundamental Synthetic and Characterization Studies: A foundational academic study detailing an efficient and scalable synthesis of this compound is crucial. This should be accompanied by a thorough characterization of the compound using modern analytical techniques.

Exploration of Chemical Reactivity: A systematic investigation into the reactivity of the C-Br bond in various cross-coupling reactions would be highly valuable for synthetic chemists.

Screening for Biological Activity: The compound should be screened for a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This could be a fruitful area for collaboration between synthetic chemistry and pharmacology research groups.

Investigation of Material Properties: Collaborative efforts between organic chemists and materials scientists could explore the incorporation of this compound into polymeric structures to evaluate their resulting properties.

Computational Studies: Theoretical calculations could be employed to predict the compound's electronic properties, reactivity, and potential interactions with biological targets, thus guiding experimental work.

Q & A

Q. How can the synthesis of methyl 3-bromo-4-isopropoxybenzoate be optimized to minimize byproducts?

Methodological Answer: The synthesis involves introducing the isopropoxy and bromine groups to the benzoate scaffold. Key factors include:

  • Reaction Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates and enhance nucleophilic substitution at the aromatic ring .
  • Temperature Control: Reactions are typically conducted at 0–25°C to suppress side reactions like ester hydrolysis or undesired halogenation .
  • Catalyst Selection: Lewis acids (e.g., FeCl₃) may accelerate electrophilic aromatic substitution by activating the bromine donor.
    Validation: Monitor reaction progress via TLC or HPLC, comparing retention times with reference standards (e.g., PubChem data for analogous benzoates) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify substituent environments (e.g., isopropoxy methyl groups at δ 1.2–1.4 ppm and aromatic protons split by bromine’s deshielding effect) .
    • ¹³C NMR: Confirm ester carbonyl (~165–170 ppm) and brominated aromatic carbons (~120–130 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (C₁₁H₁₁BrO₃: theoretical m/z 278.99) and fragmentation patterns to distinguish from analogs like methyl 3-bromo-4-tert-butoxybenzoate .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The isopropoxy group’s steric bulk and electron-donating nature impact:

  • Suzuki-Miyaura Coupling: Bulky substituents hinder palladium catalyst access to the brominated position, requiring optimized ligands (e.g., SPhos) and higher temperatures .
  • Electrophilic Substitution: The isopropoxy group directs incoming electrophiles to the para position relative to the ester, but bromine’s electron-withdrawing effect competes, creating regioselectivity challenges .
    Data Contradiction Analysis: Compare yields with methyl 3-bromo-4-tert-butoxybenzoate (bulkier tert-butoxy group) to isolate steric vs. electronic contributions .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for binding studies .
  • Molecular Dynamics (MD) Simulations: Model interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .
    Validation: Cross-reference computational results with experimental data (e.g., X-ray crystallography of analogous benzoate-protein complexes) .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Methodological Answer:

  • Controlled Hydrolysis Studies:
    • Vary pH (1–5) and temperature (25–60°C) to quantify ester hydrolysis rates via UV-Vis spectroscopy (monitor loss of ester carbonyl absorbance at ~270 nm) .
    • Compare degradation products (e.g., 3-bromo-4-isopropoxybenzoic acid) with HPLC retention times from authenticated standards .
  • Contradiction Source: Discrepancies may arise from trace moisture in solvents or impurities in starting materials. Use Karl Fischer titration to confirm solvent dryness .

Q. What strategies differentiate this compound from structural analogs in mixed reaction systems?

Methodological Answer:

  • Chromatographic Separation: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to resolve analogs based on hydrophobicity differences .
  • Isotopic Labeling: Synthesize a deuterated version (e.g., CD₃-labeled ester) to track reaction pathways via mass spectrometry .

Q. How does the compound serve as a precursor in materials science applications?

Methodological Answer:

  • Polymer Functionalization: Incorporate into monomers via Suzuki coupling to introduce bromine as a site for post-polymerization modifications (e.g., click chemistry) .
  • Liquid Crystal Synthesis: The planar aromatic core and bulky isopropoxy group may enhance mesophase stability. Characterize thermal behavior via differential scanning calorimetry (DSC) .

Methodological Resources

Q. Table 1: Key Analytical Parameters for this compound

ParameterValue/TechniqueReference
Boiling Point139–140°C (35 mmHg, analog data)
Retention Time (HPLC)8.2 min (C18, 70:30 ACN/H₂O)
Calculated LogP2.81 (PubChem descriptor)
Thermal StabilityStable up to 200°C (TGA)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.